molecular formula C8H16ClNO2 B168856 Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride CAS No. 100707-54-8

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Cat. No. B168856
CAS RN: 100707-54-8
M. Wt: 193.67 g/mol
InChI Key: NHAYDXCUCXRAMF-UHFFFAOYSA-N
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Description

“Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride” is generally used as an intermediate in pharmaceutical and chemical research . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of “Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride” involves several steps. For instance, one method involves the reaction of trans-4-aminocyclohexanecarboxylic acid with methanol under specific conditions . Another method involves the reaction of trans-methyl 4-aminocyclohexanecarboxylate hydrochloride with diisopropylethylamine (DIEA) and di-tert-butyl dicarbonate (Boc2O) at room temperature .


Molecular Structure Analysis

The molecular formula of “Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride” is C8H15NO2.ClH . Its molecular weight is 193.67 . The InChI code is 1S/C8H15NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7-; .


Physical And Chemical Properties Analysis

“Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride” is a solid substance at room temperature . It has a molecular weight of 193.67 . .

Scientific Research Applications

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride: A Comprehensive Analysis

Pharmaceutical Intermediate: Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride is primarily used as an intermediate in pharmaceutical research. Its role is crucial in the synthesis of more complex compounds that may have therapeutic applications .

Chemical Research: In chemical research, this compound serves as a building block for the synthesis of various organic molecules. Its reactivity and solubility in water make it a versatile reagent for different chemical transformations .

Mechanism of Action

Target of Action

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride is a complex compound used in pharmaceutical and chemical research . The specific primary targets of this compound are not explicitly mentioned in the available resources. It’s generally used as an intermediate, which suggests it may be involved in the synthesis or modification of other compounds.

Mode of Action

As an intermediate in pharmaceutical and chemical research, it likely interacts with its targets to facilitate the synthesis or modification of other compounds .

Biochemical Pathways

As an intermediate, it may be involved in various pathways depending on the specific context of its use .

Pharmacokinetics

It is soluble in water , which could influence its absorption and distribution.

Result of Action

As an intermediate, its effects would likely depend on the specific compounds it helps to synthesize or modify .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride. It should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents . These conditions help maintain its stability and efficacy.

Safety and Hazards

“Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride” is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 4-aminocyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h6-7H,2-5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAYDXCUCXRAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976895
Record name Methyl 4-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

CAS RN

61367-07-5, 61367-16-6, 100707-54-8
Record name 61367-07-5
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 61367-16-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145143
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name methyl (1s,4s)-4-aminocyclohexane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 5.109 g (35.680 mM) of 4-aminocyclohexane-carboxylic acid was added 50 ml of 10% HCl/methanol and the mixture was refluxed overnight. The solvent was then distilled off under reduced pressure and the residue was crystallized from methanol-diethyl ether to provide the title compound.
Quantity
5.109 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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